Oxatomide - 60607-34-3

Oxatomide

Catalog Number: EVT-277955
CAS Number: 60607-34-3
Molecular Formula: C27H30N4O
Molecular Weight: 426.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oxatomide is a member of the class of benzimidazoles that is 1,3-dihydro-2H-benzimidazol-2-one substituted by a 3-[4-(diphenylmethyl)piperazin-1-yl]propyl group at position 1. It is an anti-allergic drug. It has a role as a geroprotector, a H1-receptor antagonist, an anti-allergic agent, an anti-inflammatory agent and a serotonergic antagonist. It is a N-alkylpiperazine, a member of benzimidazoles and a diarylmethane.
Oxatomide has been used in trials studying the treatment of Muscular Dystrophy, Duchenne.

Histamine

Compound Description: Histamine is a biogenic amine involved in local immune responses, as well as regulating physiological function in the gut and acting as a neurotransmitter. Histamine is released from mast cells and basophils as part of an allergic response in the body. It interacts with histamine receptors (H1-H4). Relevance: Oxatomide is a histamine H1-receptor antagonist, meaning it blocks the effects of histamine at this receptor. [, , , , , , ] This makes histamine a key related compound as oxatomide's mechanism of action is based on blocking its effects. Many studies investigate the comparative effects of oxatomide and histamine in various experimental models.

Serotonin

Compound Description: Serotonin (5-hydroxytryptamine or 5-HT) is a monoamine neurotransmitter. It plays a role in mood, sleep, appetite, and other functions. It is also involved in allergic reactions, where it acts as a vasoactive mediator.Relevance: Like histamine, serotonin's actions are investigated in conjunction with oxatomide in several studies. [, ] Oxatomide has been shown to inhibit serotonin-induced effects in some experimental models, suggesting a potential overlap in their mechanisms of action, though the relationship to oxatomide's primary mechanism is not fully elucidated. []

Bradykinin

Compound Description: Bradykinin is a peptide that promotes inflammation and pain. It is a potent vasodilator and increases vascular permeability, leading to swelling and redness at the site of injury or inflammation.Relevance: Oxatomide demonstrates inhibitory effects on bradykinin's actions in some studies. [, ] This suggests a broader anti-inflammatory profile for oxatomide, though again, the specific relationship to H1 antagonism is not fully explored.

Acetylcholine

Compound Description: Acetylcholine is a neurotransmitter in both the peripheral nervous system (PNS) and central nervous system (CNS). In the PNS, it is involved in muscle contraction and glandular secretion. Relevance: Acetylcholine is frequently used as a control in studies investigating the effects of oxatomide on smooth muscle contraction. [, ] Unlike its effects on histamine and serotonin, oxatomide generally does not inhibit acetylcholine-induced contractions, indicating specificity in its mechanism of action. []

Arachidonic Acid

Compound Description: Arachidonic acid is a polyunsaturated omega-6 fatty acid. It is a precursor to a wide range of inflammatory mediators, including prostaglandins, thromboxanes, and leukotrienes.Relevance: Oxatomide does not directly affect arachidonic acid, but it does inhibit the activity of cytosolic phospholipase A2 (cPLA2), an enzyme that releases arachidonic acid from membrane phospholipids. [] This inhibition indirectly reduces the production of arachidonic acid-derived inflammatory mediators.

Leukotriene C4 (LTC4)

Compound Description: Leukotriene C4 (LTC4) is a lipid mediator belonging to the cysteinyl leukotriene family. It is produced by mast cells, basophils, and eosinophils during allergic reactions. LTC4 is a potent bronchoconstrictor and increases vascular permeability.Relevance: Oxatomide inhibits the release and effects of LTC4 in several experimental models. [, , , ] This activity contributes to its anti-inflammatory and anti-allergic effects.

Leukotriene D4 (LTD4)

Compound Description: Leukotriene D4 (LTD4) is another cysteinyl leukotriene with similar biological activities to LTC4. It is also a potent bronchoconstrictor and increases vascular permeability, contributing to the symptoms of asthma and allergic reactions.Relevance: Oxatomide shows inhibitory effects on LTD4-induced contractions in guinea pig tracheal and lung parenchymal strips. [] This finding further supports its role in modulating the effects of inflammatory mediators.

Leukotriene E4 (LTE4)

Compound Description: Leukotriene E4 (LTE4) is a metabolite of LTD4 and a less potent bronchoconstrictor than LTC4 or LTD4. It is often used as a marker of leukotriene activity in biological samples.Relevance: Oxatomide, at therapeutic doses, inhibits the increase in vascular permeability induced by LTE4 in rats, further demonstrating its anti-inflammatory activity. []

Platelet-Activating Factor (PAF)

Compound Description: Platelet-activating factor (PAF) is a phospholipid mediator involved in allergic and inflammatory responses. It causes platelet aggregation, vasodilation, and increased vascular permeability.Relevance: Oxatomide reduces PAF production induced by the calcium ionophore A23187 in human neutrophils. [] This effect is attributed to its inhibition of cPLA2, which is involved in the PAF synthesis pathway.

Interleukin-8 (IL-8)

Compound Description: Interleukin-8 (IL-8) is a chemokine that attracts and activates neutrophils to sites of inflammation. It is produced by various cell types, including epithelial cells and macrophages, in response to inflammatory stimuli.Relevance: Oxatomide inhibits the release of IL-8 from respiratory epithelial cells stimulated with lipoprotein, a toll-like receptor 2 (TLR2) agonist. [] This finding suggests that oxatomide possesses anti-inflammatory effects beyond its anti-histamine activity, potentially through modulation of TLR2 signaling pathways.

Astemizole

Compound Description: Astemizole is another non-sedating antihistamine that was withdrawn from the market due to its potential to cause cardiac arrhythmias, similar to terfenadine. Like terfenadine, it is primarily metabolized by CYP3A4. Relevance: Similar to terfenadine, astemizole is mentioned as a comparison point for oxatomide's metabolic pathway and potential for drug interactions. [, ] The studies highlight that oxatomide's weaker inhibition of CYP3A4, compared to terfenadine and astemizole, suggests a potentially safer profile with respect to drug interactions.

Ketoconazole

Compound Description: Ketoconazole is an antifungal medication that also acts as a potent inhibitor of CYP3A4. It is often used in drug interaction studies to assess the role of CYP3A4 in the metabolism of other drugs.Relevance: Ketoconazole is used as a tool compound in studies to investigate the metabolism of oxatomide by CYP3A4. [] Its potent inhibition of oxatomide metabolism confirms the involvement of CYP3A4 in the drug's clearance.

Disodium Cromoglycate (DSCG)

Compound Description: Disodium cromoglycate (DSCG), also known as cromolyn sodium, is a mast cell stabilizer used to prevent allergic reactions. It inhibits the release of histamine and other inflammatory mediators from mast cells.Relevance: DSCG serves as a frequently used comparator for oxatomide's effects in various experimental models. [, , , , ] While both drugs share some similarities in their anti-allergic properties, oxatomide displays additional activities, such as inhibiting mediator release from cells other than mast cells and potentially affecting calcium channels.

FPL-55712

Compound Description: FPL-55712 is a selective antagonist of leukotriene receptors, particularly the cysteinyl leukotriene receptor 1 (CysLT1). It is a potent inhibitor of the actions of LTC4, LTD4, and LTE4.Relevance: FPL-55712 serves as a comparator to oxatomide in studies investigating their effects on SRS-A (slow-reacting substance of anaphylaxis), which is now known to be a mixture of LTC4, LTD4, and LTE4. [] The studies highlight that while oxatomide can inhibit SRS-A activity, it is less potent and less selective compared to FPL-55712.

Epinastine

Compound Description: Epinastine is a second-generation antihistamine primarily used to treat allergic conjunctivitis. It selectively blocks the H1 receptor and is known for its rapid onset of action and long duration of effect.Relevance: Epinastine is used as a comparator to oxatomide in studies investigating their effects on mediator release from human leukocytes. [, ] The studies highlight some differences in their mechanisms: epinastine primarily inhibits IgE-mediated histamine release, while oxatomide displays broader inhibitory effects on both IgE-mediated and calcium ionophore-induced mediator release.

Chlorpheniramine

Compound Description: Chlorpheniramine is a first-generation antihistamine used to treat allergic conditions like hay fever and urticaria. It blocks the H1 receptor but is known to cause drowsiness as a common side effect.Relevance: Chlorpheniramine is compared to oxatomide in a clinical trial for allergic rhinoconjunctivitis. [] The study concludes that oxatomide is as effective as chlorpheniramine in controlling allergy symptoms but causes significantly less drowsiness.

Dextromethorphan

Compound Description: Dextromethorphan is a cough suppressant that works in the brain to reduce the urge to cough. It is often used to treat coughs caused by the common cold and flu.Relevance: Dextromethorphan is used in combination with oxatomide in a clinical trial investigating their effects on post-infectious chronic cough. [] The study found that the combination therapy was more effective in reducing cough than dextromethorphan alone, suggesting a potential synergistic effect.

β-Cyclodextrin

Compound Description: β-Cyclodextrin is a cyclic oligosaccharide often used as a drug delivery system. It can form inclusion complexes with hydrophobic molecules, improving their solubility and bioavailability.Relevance: β-Cyclodextrin is investigated as a potential excipient to enhance the dissolution rate and bioavailability of oxatomide. [] The study demonstrated that the formation of an inclusion complex with β-cyclodextrin significantly increased the dissolution efficiency and oral bioavailability of oxatomide in rabbits.

Doxorubicin

Compound Description: Doxorubicin is a chemotherapy drug used to treat various cancers. It works by interfering with DNA replication and repair, leading to cell death.Relevance: Interestingly, oxatomide demonstrated a synergistic effect with doxorubicin in doxorubicin-resistant K562 leukemia cells. [] Oxatomide inhibits P-glycoprotein (P-gp), a drug efflux pump often overexpressed in drug-resistant cancer cells. This inhibition of P-gp by oxatomide helps to increase the intracellular accumulation and efficacy of doxorubicin in resistant cells.

Source and Classification

Oxatomide was originally developed as an antiallergic agent. It is known chemically as 2-(4-(3-(4-(2-(3,4-dihydro-2H-1-benzopyran-4-yl)propyl)-1-piperidinyl)phenyl)thiazol-2-yl)-1-piperidinyl)ethanol. The compound is categorized under the broader class of antihistamines and is often utilized in formulations aimed at alleviating symptoms associated with allergic reactions.

Synthesis Analysis

The synthesis of oxatomide involves several steps that typically include the condensation of various chemical precursors. The following outlines a general approach to synthesizing oxatomide:

  1. Starting Materials: The synthesis begins with the preparation of key intermediates, which may include piperidine derivatives and thiazole compounds.
  2. Condensation Reaction: The primary step involves the reaction between a piperidine derivative and a thiazole compound under acidic or basic conditions to form an intermediate.
  3. Reduction: The resulting compound undergoes reduction to yield oxatomide, often utilizing reagents such as lithium aluminum hydride or sodium borohydride.
  4. Purification: The final product is purified through crystallization or chromatography techniques to ensure the removal of impurities.

Specific parameters such as temperature, reaction time, and solvent choice can significantly influence the yield and purity of oxatomide during synthesis .

Molecular Structure Analysis

Oxatomide exhibits a complex molecular structure characterized by multiple functional groups. Its molecular formula is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 351.46 g/mol.

Key Structural Features

  • Piperidine Rings: The presence of piperidine rings contributes to its pharmacological activity.
  • Thiazole Moiety: This component plays a critical role in the interaction with histamine receptors.
  • Hydroxyl Group: The hydroxyl group enhances solubility and bioavailability.

The three-dimensional conformation of oxatomide allows it to effectively bind to histamine H1 receptors, which is crucial for its antihistaminic activity .

Chemical Reactions Analysis

Oxatomide participates in various chemical reactions that are pertinent to its pharmacological activity:

  1. Receptor Binding: As a histamine H1-receptor antagonist, oxatomide competes with histamine for binding sites on these receptors, thus inhibiting allergic responses.
  2. Inhibition of Platelet-Aggregating Factor: Research indicates that oxatomide inhibits the synthesis and release of platelet-activating factor from neutrophils, which may contribute to its anti-inflammatory effects .
  3. Metabolism: Oxatomide undergoes metabolic transformations primarily in the liver, where it may be converted into active metabolites that also exhibit antihistaminic properties.

These reactions underscore the compound's multifaceted role in modulating allergic responses and inflammation.

Mechanism of Action

The mechanism of action of oxatomide primarily involves its role as a competitive antagonist at histamine H1 receptors. By blocking these receptors, oxatomide prevents the physiological effects mediated by histamine, such as vasodilation and increased vascular permeability.

Key Mechanistic Insights

  • Histamine Receptor Interaction: Oxatomide binds to H1 receptors with varying affinities, leading to reduced symptoms associated with allergic reactions.
  • Inhibition of Inflammatory Mediators: By inhibiting platelet-activating factor synthesis, oxatomide reduces neutrophil activation and subsequent inflammatory responses .
  • Eosinophil Modulation: Studies suggest that oxatomide may promote apoptosis in eosinophils, further contributing to its antiallergic effects .
Physical and Chemical Properties Analysis

Oxatomide exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Oxatomide has a melting point range that varies based on crystalline form; low melting point crystals have been specifically noted for their utility in pharmaceutical formulations .

These properties are essential for determining the formulation strategies for drug delivery.

Applications

Oxatomide has several applications within clinical settings:

  1. Antihistaminic Therapy: Primarily used for treating allergic conditions such as rhinitis and urticaria.
  2. Asthma Management: Although evidence is mixed regarding its efficacy in asthma control, some guidelines suggest its use for long-term prophylaxis in pediatric cases .
  3. Research Applications: Ongoing studies explore oxatomide derivatives for potential use as P2X7 receptor antagonists, indicating future therapeutic avenues beyond traditional antihistaminic applications .

Properties

CAS Number

60607-34-3

Product Name

Oxatomide

IUPAC Name

3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1H-benzimidazol-2-one

Molecular Formula

C27H30N4O

Molecular Weight

426.6 g/mol

InChI

InChI=1S/C27H30N4O/c32-27-28-24-14-7-8-15-25(24)31(27)17-9-16-29-18-20-30(21-19-29)26(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-8,10-15,26H,9,16-21H2,(H,28,32)

InChI Key

BAINIUMDFURPJM-UHFFFAOYSA-N

SMILES

C1CN(CC[NH+]1CCCN2C3=CC=CC=C3N=C2[O-])C(C4=CC=CC=C4)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

KW 4354
KW-4354
oxatimide
oxatomide
R 35443
R35443
Tinset

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3NC2=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.